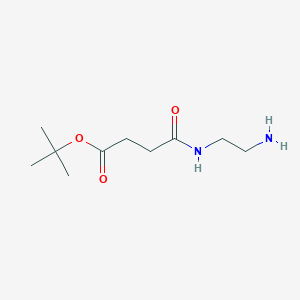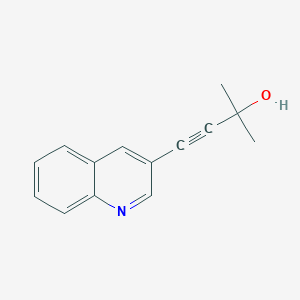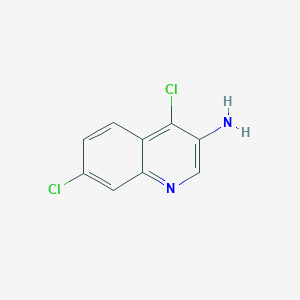
1-(5-Bromopyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)urea is an organic compound with the chemical formula C6H6BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound, and urea, a compound with significant biological and industrial importance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)urea typically involves the reaction of 5-bromopyridine-2-amine with an isocyanate or a carbamate. One common method includes the following steps:
Starting Material: 5-bromopyridine-2-amine.
Reaction with Isocyanate: The amine group of 5-bromopyridine-2-amine reacts with an isocyanate (e.g., phenyl isocyanate) to form the corresponding urea derivative.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions, and may require a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of polar aprotic solvents and heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the urea moiety play crucial roles in binding to the target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key enzymes or receptors in disease-related pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromopyridin-3-yl)urea: Similar in structure but with the bromine atom at a different position on the pyridine ring.
1-(5-Chloropyridin-2-yl)urea: Similar but with a chlorine atom instead of bromine.
1-(5-Methylpyridin-2-yl)urea: Similar but with a methyl group instead of bromine.
Uniqueness
1-(5-Bromopyridin-2-yl)urea is unique due to the presence of the bromine atom at the 5-position of the pyridine ring, which can significantly influence its reactivity and binding properties. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Eigenschaften
Molekularformel |
C6H6BrN3O |
|---|---|
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
(5-bromopyridin-2-yl)urea |
InChI |
InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
InChI-Schlüssel |
VFNIHYQRRPITDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)






![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)



